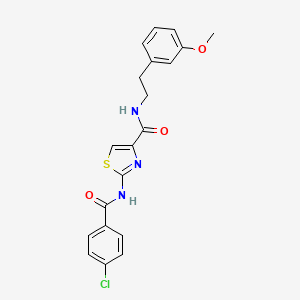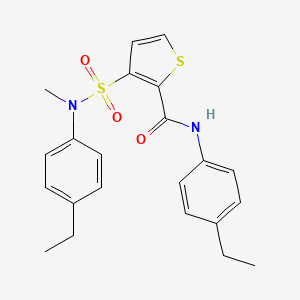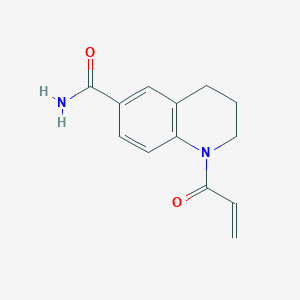
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives, which are known to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide in lab experiments is its wide range of biological activities. This compound has been shown to have anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many future directions for research on 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the exploration of the potential applications of this compound in the treatment of specific diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and therapies.
Synthesemethoden
The synthesis of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-7-3-4-9-8-10(13(14)17)5-6-11(9)15/h2,5-6,8H,1,3-4,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHFQBJWIPOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


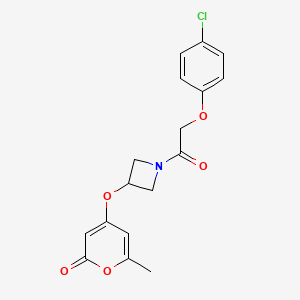
![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

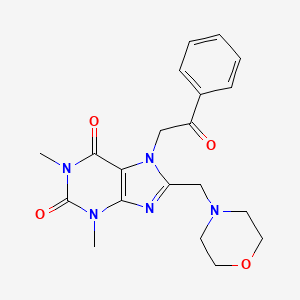
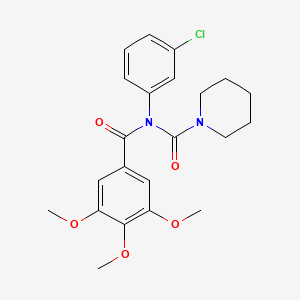
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)
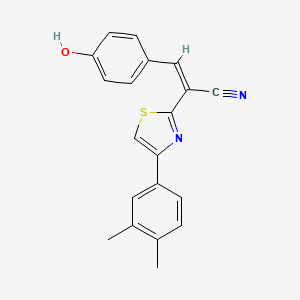
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)
